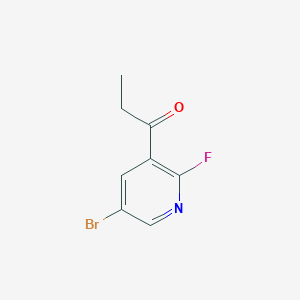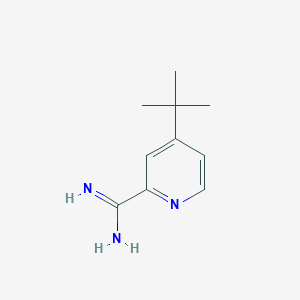
4-(tert-Butyl)picolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)picolinimidamide is a chemical compound with the molecular formula C10H16N3 It is known for its unique structure, which includes a tert-butyl group attached to a picolinimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)picolinimidamide typically involves the reaction of picolinic acid derivatives with tert-butylamine. One common method includes the use of phosphorus trichloride (PCl3) to mediate the conversion of tert-butyl esters into esters and amides in a one-pot reaction under air . This method is efficient and environmentally friendly, providing good-to-high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of PCl3 as a chlorinating reagent is advantageous due to its cost-effectiveness and availability. The process can be scaled up to produce significant quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butyl)picolinimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)picolinimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 4-Methoxypicolinimidamide
- 3-Methylpicolinimidamide hydrochloride
- 4-(Trifluoromethyl)picolinimidamide hydrochloride
- 3-Propoxypicolinimidamide hydrochloride
Comparison: 4-(tert-Butyl)picolinimidamide stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications where stability is crucial. Its unique structure also enables it to form more stable complexes with metal ions, enhancing its utility in coordination chemistry and catalysis.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)7-4-5-13-8(6-7)9(11)12/h4-6H,1-3H3,(H3,11,12) |
Clave InChI |
AWJDGAUURTWYMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
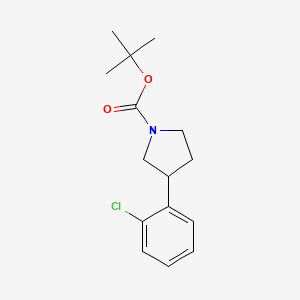

![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
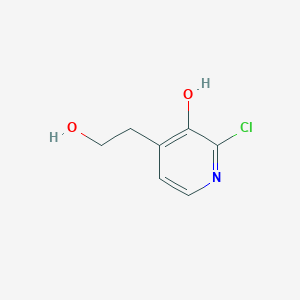
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
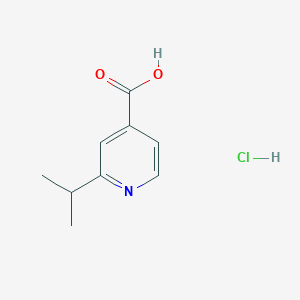
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
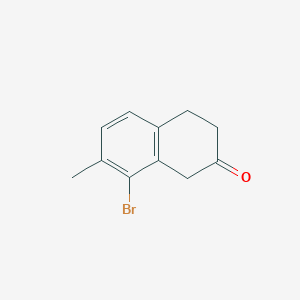
![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
